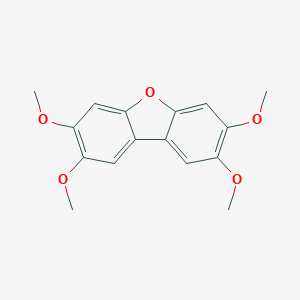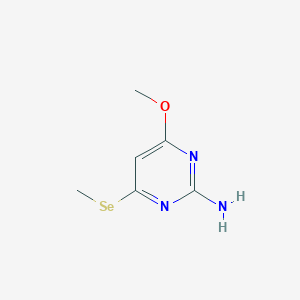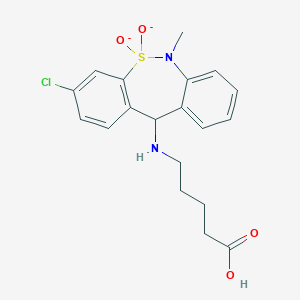![molecular formula C10H16O3S2 B011767 4,4,8,8-Tetramethyl-5,7-dihydrothiepino[4,5-d][1,3,2]dioxathiole 2-oxide CAS No. 19813-27-5](/img/structure/B11767.png)
4,4,8,8-Tetramethyl-5,7-dihydrothiepino[4,5-d][1,3,2]dioxathiole 2-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4,8,8-Tetramethyl-5,7-dihydrothiepino[4,5-d][1,3,2]dioxathiole 2-oxide, also known as DTTX, is a natural product that is isolated from the venom of the Chinese spider Chilobrachys jingzhao. DTTX has been found to have various biological activities, including analgesic, anti-tumor, and anti-inflammatory effects. In
Mecanismo De Acción
4,4,8,8-Tetramethyl-5,7-dihydrothiepino[4,5-d][1,3,2]dioxathiole 2-oxide exerts its biological effects by binding to voltage-gated sodium channels (VGSCs) in the nervous system. VGSCs are responsible for the generation and propagation of action potentials in neurons. By binding to VGSCs, 4,4,8,8-Tetramethyl-5,7-dihydrothiepino[4,5-d][1,3,2]dioxathiole 2-oxide can block the influx of sodium ions into neurons, thereby inhibiting the generation of action potentials. This results in a reduction in pain, as well as other biological effects.
Biochemical and Physiological Effects:
4,4,8,8-Tetramethyl-5,7-dihydrothiepino[4,5-d][1,3,2]dioxathiole 2-oxide has been found to have various biochemical and physiological effects. In addition to its analgesic, anti-tumor, and anti-inflammatory effects, 4,4,8,8-Tetramethyl-5,7-dihydrothiepino[4,5-d][1,3,2]dioxathiole 2-oxide has also been found to have neuroprotective effects. Studies have shown that 4,4,8,8-Tetramethyl-5,7-dihydrothiepino[4,5-d][1,3,2]dioxathiole 2-oxide can protect neurons from damage caused by oxidative stress and excitotoxicity. Additionally, 4,4,8,8-Tetramethyl-5,7-dihydrothiepino[4,5-d][1,3,2]dioxathiole 2-oxide has been found to have cardioprotective effects, with studies showing that it can reduce myocardial ischemia-reperfusion injury.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4,4,8,8-Tetramethyl-5,7-dihydrothiepino[4,5-d][1,3,2]dioxathiole 2-oxide has several advantages for lab experiments. It is a natural product, which means that it is readily available from natural sources. Additionally, 4,4,8,8-Tetramethyl-5,7-dihydrothiepino[4,5-d][1,3,2]dioxathiole 2-oxide has potent biological effects, making it an attractive target for scientific research. However, 4,4,8,8-Tetramethyl-5,7-dihydrothiepino[4,5-d][1,3,2]dioxathiole 2-oxide is a complex molecule that is difficult to synthesize, which can limit its availability for lab experiments. Additionally, 4,4,8,8-Tetramethyl-5,7-dihydrothiepino[4,5-d][1,3,2]dioxathiole 2-oxide has potent toxic effects, which can make it difficult to work with in the lab.
Direcciones Futuras
There are several future directions for research on 4,4,8,8-Tetramethyl-5,7-dihydrothiepino[4,5-d][1,3,2]dioxathiole 2-oxide. One area of research is the development of 4,4,8,8-Tetramethyl-5,7-dihydrothiepino[4,5-d][1,3,2]dioxathiole 2-oxide-based analgesics. 4,4,8,8-Tetramethyl-5,7-dihydrothiepino[4,5-d][1,3,2]dioxathiole 2-oxide has been found to be more effective than morphine in reducing pain, making it a promising candidate for the development of new pain medications. Additionally, research on the anti-tumor and anti-inflammatory effects of 4,4,8,8-Tetramethyl-5,7-dihydrothiepino[4,5-d][1,3,2]dioxathiole 2-oxide could lead to the development of new cancer and inflammatory disease treatments. Finally, research on the neuroprotective and cardioprotective effects of 4,4,8,8-Tetramethyl-5,7-dihydrothiepino[4,5-d][1,3,2]dioxathiole 2-oxide could lead to the development of new treatments for neurodegenerative and cardiovascular diseases.
Conclusion:
4,4,8,8-Tetramethyl-5,7-dihydrothiepino[4,5-d][1,3,2]dioxathiole 2-oxide is a complex molecule that has potent biological effects, including analgesic, anti-tumor, and anti-inflammatory effects. 4,4,8,8-Tetramethyl-5,7-dihydrothiepino[4,5-d][1,3,2]dioxathiole 2-oxide exerts its effects by binding to voltage-gated sodium channels in the nervous system. While 4,4,8,8-Tetramethyl-5,7-dihydrothiepino[4,5-d][1,3,2]dioxathiole 2-oxide has several advantages for lab experiments, including its availability from natural sources and potent biological effects, it is a complex molecule that is difficult to synthesize and has potent toxic effects. Future research on 4,4,8,8-Tetramethyl-5,7-dihydrothiepino[4,5-d][1,3,2]dioxathiole 2-oxide could lead to the development of new pain medications, cancer and inflammatory disease treatments, and treatments for neurodegenerative and cardiovascular diseases.
Métodos De Síntesis
4,4,8,8-Tetramethyl-5,7-dihydrothiepino[4,5-d][1,3,2]dioxathiole 2-oxide is a complex molecule that is difficult to synthesize. Currently, the most common method of synthesizing 4,4,8,8-Tetramethyl-5,7-dihydrothiepino[4,5-d][1,3,2]dioxathiole 2-oxide is through the isolation of the compound from the venom of the Chinese spider Chilobrachys jingzhao. The venom is extracted from the spider and then purified using various chromatography techniques. The purified compound is then identified using various spectroscopic methods, including NMR and mass spectrometry.
Aplicaciones Científicas De Investigación
4,4,8,8-Tetramethyl-5,7-dihydrothiepino[4,5-d][1,3,2]dioxathiole 2-oxide has been found to have various biological activities, making it an attractive target for scientific research. One of the most promising applications of 4,4,8,8-Tetramethyl-5,7-dihydrothiepino[4,5-d][1,3,2]dioxathiole 2-oxide is in the field of pain management. 4,4,8,8-Tetramethyl-5,7-dihydrothiepino[4,5-d][1,3,2]dioxathiole 2-oxide has been found to have potent analgesic effects, with studies showing that it is more effective than morphine in reducing pain. Additionally, 4,4,8,8-Tetramethyl-5,7-dihydrothiepino[4,5-d][1,3,2]dioxathiole 2-oxide has been found to have anti-tumor and anti-inflammatory effects, making it a potential candidate for the treatment of cancer and inflammatory diseases.
Propiedades
Número CAS |
19813-27-5 |
|---|---|
Nombre del producto |
4,4,8,8-Tetramethyl-5,7-dihydrothiepino[4,5-d][1,3,2]dioxathiole 2-oxide |
Fórmula molecular |
C10H16O3S2 |
Peso molecular |
248.4 g/mol |
Nombre IUPAC |
4,4,8,8-tetramethyl-5,7-dihydrothiepino[4,5-d][1,3,2]dioxathiole 2-oxide |
InChI |
InChI=1S/C10H16O3S2/c1-9(2)5-14-6-10(3,4)8-7(9)12-15(11)13-8/h5-6H2,1-4H3 |
Clave InChI |
BQUAKLRKQWOSGN-UHFFFAOYSA-N |
SMILES |
CC1(CSCC(C2=C1OS(=O)O2)(C)C)C |
SMILES canónico |
CC1(CSCC(C2=C1OS(=O)O2)(C)C)C |
Sinónimos |
4,5-(Sulfinylbisoxy)-2,3,6,7-tetrahydro-3,3,6,6-tetramethylthiepin |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![7-Methoxy-3-methylisoxazolo[4,5-d]pyridazine](/img/structure/B11688.png)

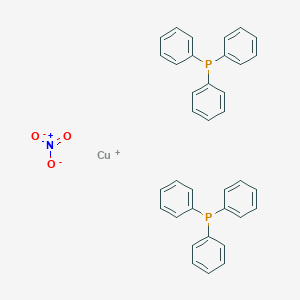
![ethyl (2E)-2-cyano-2-[1-[2-(dimethylaminomethylideneamino)-2-sulfanylideneethyl]pyrrolidin-2-ylidene]acetate](/img/structure/B11693.png)
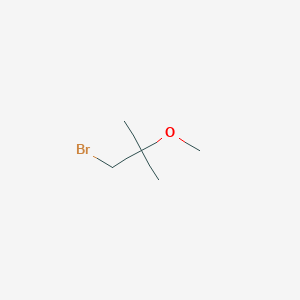
![Borinic acid, bicyclo[2.2.1]hept-2-ylmethyl-, 1-methylethyl ester, (1S-exo)-(9CI)](/img/structure/B11695.png)
